(3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride
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Overview
Description
(3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride is a chemical compound with a complex structure that belongs to the class of isoindolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride typically involves multiple steps starting from readily available precursors. One common synthetic route includes:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor to form the isoindolone core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Hydrogenation: The next step may involve the hydrogenation of the intermediate to reduce any double bonds and achieve the desired hexahydro structure.
Methylation: Introduction of the methyl group at the 2-position can be accomplished using methylating agents such as methyl iodide in the presence of a base.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-pressure hydrogenation techniques.
Chemical Reactions Analysis
Types of Reactions
(3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its isoindolone core, which is a common motif in many biologically active molecules.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
Industrially, this compound can be used in the production of polymers and materials with specific properties, such as enhanced strength or thermal stability.
Mechanism of Action
The mechanism of action of (3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The isoindolone core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Comparison with Similar Compounds
Similar Compounds
(3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one: The free base form without the hydrochloride salt.
(3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrobromide: Similar structure with a hydrobromide salt instead of hydrochloride.
Uniqueness
The hydrochloride salt form of (3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one is unique due to its enhanced solubility and stability compared to the free base or other salt forms. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are crucial for drug development.
By understanding the detailed properties and applications of (3As,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(3aS,7aR)-2-methyl-3,3a,5,6,7,7a-hexahydro-1H-isoindol-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-10-5-7-3-2-4-9(11)8(7)6-10;/h7-8H,2-6H2,1H3;1H/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSPPXOTZGMTEG-KZYPOYLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(=O)C2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CCCC(=O)[C@@H]2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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